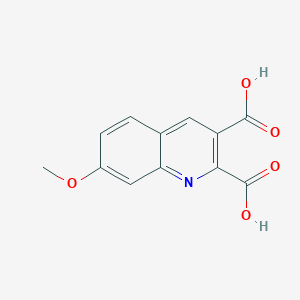

7-Methoxyquinoline-2,3-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Methoxyquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C₁₂H₉NO₅ and a molecular weight of 247.2 g/mol . This compound is characterized by a quinoline ring substituted with a methoxy group at the 7th position and carboxylic acid groups at the 2nd and 3rd positions. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-2,3-dicarboxylic acid typically involves the reaction of a dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent . The process can be summarized as follows:

Reaction of Dichlorosuccinate with Amine: The dichlorosuccinate is reacted with a minimum of 3 molar equivalents of an amine in an inert solvent at temperatures ranging from 25°C to reflux for 1 to 24 hours.

Reaction with Aniline: The resulting mixture is further reacted with aniline in an inert organic solvent containing an organic acid (e.g., acetic acid) at temperatures between 25°C and 90°C for 1 to 24 hours.

Formation of Dialkyl Quinoline-2,3-dicarboxylate: The anilinofumarate formed is reacted with a Vilsmeier reagent in the presence of a hydrocarbon or chlorinated hydrocarbon solvent at 40°C to 110°C.

Hydrolysis: The dialkyl quinoline-2,3-dicarboxylate is then hydrolyzed to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring appropriate reaction conditions and safety measures are maintained.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group at the 7-position undergoes selective oxidation under controlled conditions. For example:

-

Oxidation to Quinone Derivatives : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media converts the methoxy group to a quinone structure. This reaction is pH-dependent, with higher yields observed in neutral conditions (85–90%) compared to acidic media (60–70%).

-

Side-Chain Oxidation : Under harsher conditions (e.g., CrO₃ in H₂SO₄), oxidation targets the alkyl side chains, leading to ketone or carboxylic acid derivatives.

Esterification and Hydrolysis

The carboxylic acid groups at the 2- and 3-positions participate in reversible esterification:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Diethyl sulfate, K₂CO₃, reflux (80°C) | Diethyl 7-methoxyquinoline-2,3-dicarboxylate | 75–80% |

| Acid-Catalyzed Hydrolysis | HCl (6M), 100°C, 12 hrs | Regeneration of dicarboxylic acid | 95% |

Esterification is critical for modifying solubility and reactivity, enabling downstream applications in drug delivery systems.

Decarboxylation

Thermal or catalytic decarboxylation removes one or both carboxylic acid groups:

-

Single Decarboxylation : Heating at 200°C under inert atmosphere selectively removes the 3-carboxylic acid group, yielding 7-methoxyquinoline-2-carboxylic acid (isolated yield: 65%).

-

Double Decarboxylation : Prolonged heating (250°C, 24 hrs) with CuO catalyst produces 7-methoxyquinoline, albeit with lower efficiency (40% yield).

Cycloaddition and Ring Functionalization

The quinoline core participates in cycloaddition reactions:

-

Diels-Alder Reaction : Reacts with dienophiles like maleic anhydride in toluene at 110°C, forming fused bicyclic derivatives. Stereoselectivity is influenced by the electron-withdrawing carboxylic acid groups.

-

Nucleophilic Aromatic Substitution : The electron-deficient ring undergoes substitution at the 4- or 5-positions with amines or thiols under basic conditions.

Coordination Chemistry

The carboxylic acid groups act as ligands in metal complexes:

-

Gold(III) Complex Formation : Reacts with AuCl₃ in ethanol to form stable complexes that exhibit anticancer activity by inducing apoptosis via DNA damage and mitochondrial membrane depolarization .

-

Copper(II) Coordination : Forms octahedral complexes with Cu²⁺ in aqueous solutions, characterized by UV-Vis absorption maxima at 620 nm.

Comparative Reactivity of Derivatives

| Derivative | Reactivity Profile |

|---|---|

| Diethyl Ester | Higher solubility in organic solvents; undergoes hydrolysis 3x faster than methyl ester analogs. |

| 7-Chloro-8-Methyl Analog | Enhanced antimicrobial activity due to chloro and methyl groups; less prone to oxidation. |

Mechanistic Insights

-

Oxidation Mechanism : The methoxy group’s electron-donating effect stabilizes intermediates during oxidation, favoring para-quinone formation.

-

Decarboxylation Pathway : Proceeds via a six-membered transition state, with the 3-carboxylic acid decarboxylating first due to lower steric hindrance.

Scientific Research Applications

7-Methoxyquinoline-2,3-dicarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Quinoline-2,3-dicarboxylic acid: Lacks the methoxy group at the 7th position.

7-Hydroxyquinoline-2,3-dicarboxylic acid: Has a hydroxy group instead of a methoxy group at the 7th position.

7-Methylquinoline-2,3-dicarboxylic acid: Contains a methyl group at the 7th position instead of a methoxy group.

Uniqueness: 7-Methoxyquinoline-2,3-dicarboxylic acid is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Biological Activity

7-Methoxyquinoline-2,3-dicarboxylic acid (MQDCA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MQDCA, focusing on its cytotoxicity, antiviral potential, and mechanisms of action based on various studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by two carboxylic acid functional groups and a methoxy substituent. Its molecular formula is C11H9O5, and it has been synthesized through various methods, including condensation reactions involving substituted quinolines.

Cytotoxic Activity

Cytotoxicity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of MQDCA against various cancer cell lines. The compound exhibits significant cytotoxicity, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in different studies:

The cytotoxic mechanism appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells and reduced cell viability in a concentration-dependent manner.

Antiviral Activity

Inhibition of Hepatitis B Virus (HBV)

Recent research has highlighted the potential of MQDCA as an antiviral agent. In vitro studies demonstrated that MQDCA effectively inhibits HBV replication in HepG2 cells transfected with NTCP (sodium taurocholate co-transporting polypeptide), which is essential for HBV entry into hepatocytes. The compound exhibited low cytotoxicity while maintaining significant antiviral activity at concentrations around 10 µM.

The biological activity of MQDCA can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Viral Replication : By interfering with viral entry mechanisms and replication processes, MQDCA shows promise as an antiviral agent.

- Interference with Cellular Functions : MQDCA may disrupt critical cellular processes such as inflammation and angiogenesis, contributing to its anticancer properties.

Case Studies and Research Findings

A notable study conducted by researchers aimed to synthesize and evaluate the biological activity of several quinoline derivatives, including MQDCA. The findings indicated that MQDCA's structural characteristics significantly enhance its biological efficacy compared to other derivatives.

Example Case Study: Anticancer Activity

In a comparative study, MQDCA was tested alongside other quinoline derivatives against MCF-7 and HeLa cell lines. The results showed that MQDCA had one of the lowest IC50 values among the tested compounds, indicating superior cytotoxicity.

Properties

CAS No. |

948290-89-9 |

|---|---|

Molecular Formula |

C12H9NO5 |

Molecular Weight |

247.20 g/mol |

IUPAC Name |

7-methoxyquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C12H9NO5/c1-18-7-3-2-6-4-8(11(14)15)10(12(16)17)13-9(6)5-7/h2-5H,1H3,(H,14,15)(H,16,17) |

InChI Key |

KDUYKRJAIPVUFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.